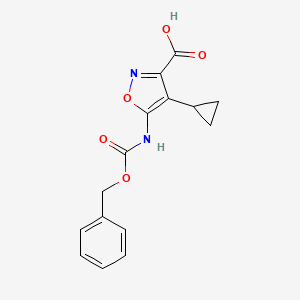
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for the study of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
In conclusion, 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. While there are limitations to working with this compound in the lab, there are several future directions for its study, including the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves several steps. The starting material is 2-cyclopropyl-4-(phenylmethoxycarbonyl)oxazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-phenylbutyric acid to form the desired compound.
Propriétés
IUPAC Name |
4-cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-14(19)12-11(10-6-7-10)13(22-17-12)16-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJDDUEGOJYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(ON=C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

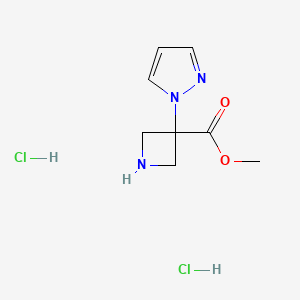

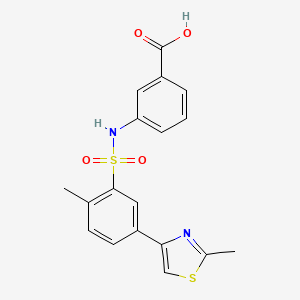
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
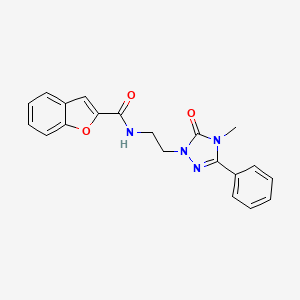

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)

![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)
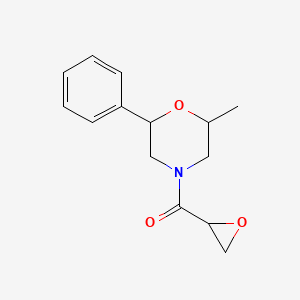
![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)